molecular formula C19H21N3O3 B11672905 N'-[(E)-(2-hydroxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11672905
M. Wt: 339.4 g/mol
InChI Key: OQZGZDBGHOMTPY-DEDYPNTBSA-N
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Description

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide group, a morpholine ring, and a hydroxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-[(morpholin-4-yl)methyl]benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions with a catalytic amount of acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the morpholine ring provides steric hindrance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to the presence of the morpholine ring, which enhances its solubility and ability to participate in various chemical reactions. This structural feature also contributes to its potential as a versatile ligand in coordination chemistry and its effectiveness as an enzyme inhibitor.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C19H21N3O3/c23-18-4-2-1-3-17(18)13-20-21-19(24)16-7-5-15(6-8-16)14-22-9-11-25-12-10-22/h1-8,13,23H,9-12,14H2,(H,21,24)/b20-13+

InChI Key

OQZGZDBGHOMTPY-DEDYPNTBSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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